molecular formula C20H18O6 B1216160 Artocarpesin CAS No. 3162-09-2

Artocarpesin

Cat. No. B1216160
CAS RN: 3162-09-2
M. Wt: 354.4 g/mol
InChI Key: YWUVFGZTDLJVCR-UHFFFAOYSA-N
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Description

Artocarpesin is a bioactive compound found in various species of the Artocarpus genus . It’s known for its pharmacological properties and is present in crude extracts from the leaves, bark, stem, and fruit of Artocarpus species . Artocarpesin is one of the beneficial active molecules, along with flavonoids, stilbenoids, aryl benzofurans, and the lectin jacalin .

Scientific Research Applications

Anti-Inflammatory Effects

Artocarpesin, a phenolic compound found in Artocarpus heterophyllus, shows significant anti-inflammatory properties. In a study by Fang, Hsu, and Yen (2008), artocarpesin demonstrated potent activity by suppressing the production of nitric oxide and prostaglandin E2, which are proinflammatory mediators. This effect was observed in lipopolysaccharide-activated murine macrophage cells, suggesting a potential therapeutic application for inflammation-associated disorders (Fang, Hsu, & Yen, 2008).

Photoprotective and Skin Health

Artocarpin, a compound related to artocarpesin, has been shown to protect skin against ultraviolet B (UVB) radiation both in vitro and in vivo. A study by Tiraravesit et al. (2015) demonstrated that Artocarpus altilis heartwood extract, which includes artocarpin, could attenuate MMP-1 production, reduce pro-inflammatory cytokines, and prevent epidermal thickening and collagen loss in UVB-exposed skin. This indicates potential applications for skin health and protection against UVB-induced photodamage (Tiraravesit et al., 2015).

Carbohydrate Binding Specificity

Artocarpin, a lectin found in Artocarpus species, has demonstrated carbohydrate-binding specificity. Jeyaprakash et al. (2004) found that artocarpin exhibits a deep-seated binding site that interacts with various monosaccharides, primarily through hydrogen bonds. This specificity suggests potential applications in biochemistry and glycobiology (Jeyaprakash et al., 2004).

Chemopreventive Potential

Artocarpin has been investigated for its chemopreventive potential in colorectal cancer. Sun et al. (2017) found that artocarpin exhibited selective cytotoxicity against human colon cancer cells, induced apoptotic and autophagic cell death, and showed direct targeting of Akt kinase. These findings point towards its potential as a colorectal cancer chemopreventive agent (Sun et al., 2017).

Antimicrobial and Antibrowning Effects

Artocarpesin and related compounds from Artocarpus heterophyllus have shown antimicrobial and antibrowning effects. Zheng et al. (2008) isolated compounds from the wood of Artocarpus heterophyllus, including artocarpesin, and demonstrated their strong inhibitory activities against mushroom tyrosinase, a key enzyme in the browning process. This suggests a potential application as antibrowning agents in food systems (Zheng et al., 2008).

Future Directions

Artocarpesin shows potential in preventing platelet-induced cardiovascular disease . More research is required to understand the flavonoid and triterpenoid mechanisms as antimalarial agents . Highly collaborative programs integrating conventional and modern techniques will be crucial for the future applications of Artocarpesin as a possible source of medicinal natural products .

properties

IUPAC Name

2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-6-(3-methylbut-2-enyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c1-10(2)3-5-13-15(23)8-18-19(20(13)25)16(24)9-17(26-18)12-6-4-11(21)7-14(12)22/h3-4,6-9,21-23,25H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWUVFGZTDLJVCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C2=C(C=C1O)OC(=CC2=O)C3=C(C=C(C=C3)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30327994
Record name Artocarpesin
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Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Artocarpesin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030848
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Artocarpesin

CAS RN

3162-09-2
Record name Artocarpesin
Source CAS Common Chemistry
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Record name Artocarpesin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Artocarpesin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=710343
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Artocarpesin
Source EPA DSSTox
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Record name ARTOCARPESIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YLX5QUY8JU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Artocarpesin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030848
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

275 - 276 °C
Record name Artocarpesin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030848
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
431
Citations
V Kuete, AT Mbaveng, M Zeino, CD Fozing, B Ngameni… - Phytomedicine, 2015 - Elsevier
Introduction Cancer remains an aggressive deadly disease, if drug resistance develops. This problem is aggravated by the fact that multiple rather than single mechanisms are involved …
Number of citations: 56 www.sciencedirect.com
K Shimizu, R Kondo, K Sakai, SH Lee, H Sato - Planta medica, 1998 - thieme-connect.com
… Other active compounds were (+ )-dihydromorin, chlorophorin, (+ )-norartocarpanone, 4-prenyloxyresveratrol, artocarbene, and artocarpesin. These compounds are probably …
Number of citations: 140 www.thieme-connect.com
UB Jagtap, VA Bapat - Journal of ethnopharmacology, 2010 - Elsevier
… The methanolic plant extract consists of two active isoprenyl flavones artocarpin and artocarpesin were isolated from Artocarpus heterophyllus. These inhibited the growth of primary …
Number of citations: 510 www.sciencedirect.com
ET Arung, K Shimizu, R Kondo - Natural product …, 2011 - journals.sagepub.com
Artocarpus plants have been a focus of constant attention due to the potential for skin whitening agents. In the in vitro experiment, compounds from the Artocarpus plants, such as …
Number of citations: 26 journals.sagepub.com
NGV Manuel, SSD Osvaldo… - Journal of Medicinal …, 2012 - academicjournals.org
… The artocarpesin compound (1) reported in this research complies with all of the chemical … Our results therefore suggest that artocarpesin and, certainly, related flavonoids are …
Number of citations: 10 academicjournals.org
ZP Zheng, KW Cheng, JTK To, H Li… - Molecular nutrition & …, 2008 - Wiley Online Library
… Moreover, several of the above identified compounds, steppogenin, norartocarpetin, artocarpesin, and isoartocarpesin had their IC50 similar to that of glabridin (IC50 = 0.57 lM), a well-…
Number of citations: 162 onlinelibrary.wiley.com
JH Shin, M Irfan, YY Lee, MH Rhee, HW Kwon - 2021 - researchsquare.com
Background The cardiovascular diseases (CVDs) are becoming a critical threat to our lives in these years. It is now widely accepted that platelets play an important role in …
Number of citations: 1 www.researchsquare.com
HW Kwon, M Irfan, YY Lee… - Applied …, 2022 - applbiolchem.springeropen.com
… effects using artocarpesin isolated from C. … artocarpesin inhibits fibrinogen binding and fibronectin adhesion, we investigated which signaling molecules were affected by artocarpesin. …
Number of citations: 1 applbiolchem.springeropen.com
ZP Zheng, S Chen, S Wang, XC Wang… - Journal of agricultural …, 2009 - ACS Publications
… , norartocarpetin, artocarpanone, and artocarpesin were used as marker compounds in this … It was found that similar compounds, such as norartocarpetin and artocarpesin in the twigs …
Number of citations: 85 pubs.acs.org
SC Fang, CL Hsu, GC Yen - Journal of Agricultural and Food …, 2008 - ACS Publications
… phenolic compounds were characterized as artocarpesin [5,7,2… The results indicated that artocarpesin (1) suppressed the LPS… Thus, artocarpesin (1) may provide a potential therapeutic …
Number of citations: 206 pubs.acs.org

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